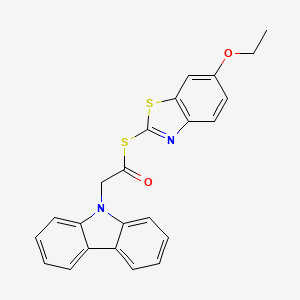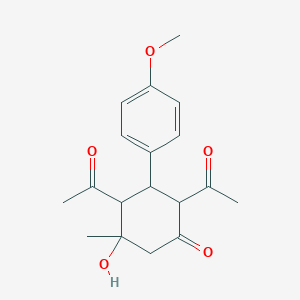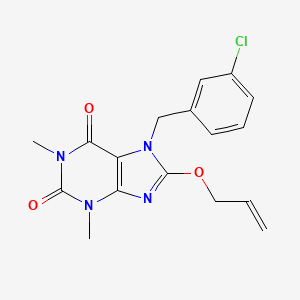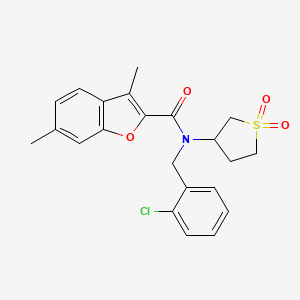![molecular formula C20H21FN2O4 B11602729 1-{4-[(2-Fluorophenyl)carbonyl]piperazin-1-yl}-2-(4-methoxyphenoxy)ethanone](/img/structure/B11602729.png)
1-{4-[(2-Fluorophenyl)carbonyl]piperazin-1-yl}-2-(4-methoxyphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperazine ring, which is further connected to a methoxyphenoxy ethanone moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.
Introduction of the Fluorobenzoyl Group: The piperazine intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-fluorobenzoyl piperazine derivative.
Attachment of the Methoxyphenoxy Ethanone Moiety: The final step involves the reaction of the 2-fluorobenzoyl piperazine derivative with 4-methoxyphenoxyacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and purification methods like recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
科学的研究の応用
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies related to receptor binding and enzyme inhibition due to its potential interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a ligand for specific receptors and its ability to modulate biological pathways.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, leading to modulation of their activity. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used for the treatment of benign prostatic hyperplasia.
Urapidil: An arylpiperazine-based antihypertensive agent.
Comparison: 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one is unique due to the presence of the fluorobenzoyl and methoxyphenoxy groups, which impart distinct chemical and biological properties. Compared to similar arylpiperazine compounds, it may exhibit different receptor binding affinities, pharmacokinetic profiles, and therapeutic potentials. The fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes.
特性
分子式 |
C20H21FN2O4 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
1-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C20H21FN2O4/c1-26-15-6-8-16(9-7-15)27-14-19(24)22-10-12-23(13-11-22)20(25)17-4-2-3-5-18(17)21/h2-9H,10-14H2,1H3 |
InChIキー |
ULNFTPVUIMGNIX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B11602658.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602663.png)
![4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B11602668.png)

![2,3-Bis(2-methoxyphenyl)benzo[g]quinoxaline](/img/structure/B11602680.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602682.png)
![3-(4-ethylphenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11602699.png)
![(2E,5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11602707.png)
![1-[6-(2-bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11602719.png)



![(3E)-6-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11602748.png)
